Buformin

説明

ブホルミンは、1-ブチルビグアニドとしても知られており、ビグアニド系に属する経口血糖降下薬です。メトホルミンやフェンホルミンと化学的に関連しています。ブホルミンは1958年に導入され、2型糖尿病の治療に使用されてきました。 乳酸アシドーシスを引き起こすリスクが高いことから、ほとんどの国で市場から撤退しました .

製造方法

ブホルミンは、特定の条件下でブチルアミンとジシアンジアミドを反応させることで合成することができます。この反応は、通常、混合物を約150〜160°Cに加熱し、数時間維持して行われます。 生成された生成物は、その後、再結晶によって精製されます .

準備方法

Buformin can be synthesized through the reaction of butylamine with dicyandiamide under specific conditions. The reaction typically involves heating the mixture to a temperature of around 150-160°C for several hours. The resulting product is then purified through recrystallization .

化学反応の分析

ブホルミンは、次のようなさまざまなタイプの化学反応を起こします。

酸化: ブホルミンは酸化されて、さまざまな酸化生成物を形成することができます。

還元: ブホルミンは、特定の条件下で還元反応を起こすこともできます。

置換: ブホルミンは、置換反応に参加することができます。この反応では、その官能基の1つが別の基に置き換えられます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究での応用

化学: ブホルミンは、新しい分析方法の開発のための分析化学において参照化合物として使用されています。

生物学: ブホルミンは、細胞代謝への影響や代謝阻害剤としての可能性について調査されてきました。

科学的研究の応用

Anti-Diabetic Properties

Mechanism of Action : Buformin primarily acts by enhancing insulin sensitivity and reducing hepatic glucose production. It activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and metabolism.

Clinical Use : this compound has been indicated for managing type 2 diabetes mellitus, particularly in patients who do not respond adequately to other treatments. Despite its effectiveness, it has fallen out of favor in many markets due to safety concerns regarding lactic acidosis, a potential side effect associated with biguanides .

Anti-Cancer Activity

Recent studies have highlighted this compound's potential as an anti-cancer agent. Its mechanism involves the activation of AMPK, leading to reduced cell proliferation and increased apoptosis in various cancer cell lines.

Case Studies and Research Findings

- Osteosarcoma : A study demonstrated that this compound significantly suppressed the growth and invasion of osteosarcoma cells by activating AMPK signaling. The compound induced cell cycle arrest and increased reactive oxygen species levels, ultimately leading to decreased ATP production .

- Cervical Cancer : In cervical cancer models, this compound exhibited dose-dependent anti-proliferative effects across multiple cell lines. It enhanced glucose uptake and lactate production while decreasing ATP levels, indicating a shift towards glycolysis .

- Breast Cancer : this compound has shown promise in reducing tumor growth in breast cancer models by inhibiting key signaling pathways involved in cell survival and proliferation .

Infectious Disease Treatment

This compound has also been investigated for its effects on viral infections. A study involving influenza-infected mice indicated that this compound treatment improved survival rates and reduced lung inflammation compared to control groups . This suggests that this compound may modulate immune responses during viral infections.

Comparative Efficacy with Other Biguanides

While this compound is less commonly used than metformin, it has shown superior efficacy in some studies regarding its anti-cancer properties. For instance, it has been noted that this compound can be more potent than metformin in activating AMPK and inhibiting mTOR pathways, which are critical for cancer cell metabolism .

Data Table: Summary of this compound Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-Diabetic | Enhances insulin sensitivity; reduces glucose production | Effective in managing type 2 diabetes; safety concerns limit use |

| Anti-Cancer | Activates AMPK; induces apoptosis | Suppresses tumor growth in osteosarcoma and cervical cancer |

| Infectious Disease | Modulates immune response | Improves survival in influenza-infected mice |

作用機序

ブホルミンは、胃腸からのグルコース吸収を遅らせ、インスリン感受性を高め、細胞へのグルコース取り込みを促進し、肝臓によるグルコース合成を阻害することでその効果を発揮します。ブホルミンは、AMP活性化プロテインキナーゼ(AMPK)を活性化します。AMPKは、エネルギー不足に反応してAMPとATPの比率を高めるセンサーです。 この活性化により、mTOR経路が阻害され、「経済的な」細胞存在様式が促進されます .

類似の化合物との比較

ブホルミンは、メトホルミンやフェンホルミンなどの他のビグアニドと化学的に関連しています。3つの化合物はすべて同様の作用機序を共有していますが、注目すべき違いがあります。

メトホルミン: ブホルミンやフェンホルミンと比較して、乳酸アシドーシスのリスクが低く、2型糖尿病の治療に広く使用されています。

フェンホルミン: ブホルミンと同様に、乳酸アシドーシスのリスクが高いことから、市場から撤退しました。

類似化合物との比較

Buformin is chemically related to other biguanides such as metformin and phenformin. While all three compounds share similar mechanisms of action, there are notable differences:

Metformin: Widely used in the treatment of type-2 diabetes with a lower risk of lactic acidosis compared to this compound and phenformin.

Phenformin: Withdrawn from the market due to a high risk of lactic acidosis, similar to this compound.

This compound: Withdrawn from the market in most countries due to its high risk of causing lactic acidosis

This compound’s uniqueness lies in its specific chemical structure, which includes a butyl group, distinguishing it from metformin and phenformin .

生物活性

Buformin, a member of the biguanide class of compounds, has historically been used as an anti-diabetic agent. Recent research has revealed its potential in oncology, showcasing significant anti-tumor activities across various cancer types. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell proliferation and invasion, and insights from recent studies.

This compound primarily exerts its biological effects through the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK serves as a cellular energy sensor and plays a crucial role in regulating metabolism, cell growth, and apoptosis.

Key Mechanisms

- AMPK Activation : this compound activates AMPK, leading to downstream effects such as inhibition of the mTOR pathway, which is critical for cell growth and proliferation.

- Reactive Oxygen Species (ROS) Production : The compound increases ROS levels in cancer cells, which can induce apoptosis and inhibit proliferation.

- Glucose Metabolism Alteration : this compound enhances glucose uptake while decreasing ATP production, shifting cellular metabolism towards glycolysis and lactate production.

Anti-Proliferative Effects

This compound has demonstrated significant anti-proliferative effects in various cancer cell lines:

- Cervical Cancer : In studies involving cervical cancer cell lines (C33A, Hcc94, SiHa), this compound reduced colony formation and induced cell cycle arrest. The IC50 values were found to be 236.2 μM for C33A and 166.1 μM for Hcc94, indicating potent activity compared to controls (P < 0.001) .

- Osteosarcoma : Research on U-2 OS cells showed that this compound suppressed growth with an IC50 of 69.1 µM and induced significant cell cycle arrest (P < 0.001) .

Invasion Suppression

This compound also inhibits cancer cell invasion:

- In cervical cancer models, this compound treatment led to a marked decrease in invasion capabilities by downregulating matrix metalloproteinase 9 (MMP9) expression .

- Similar results were observed in osteosarcoma models where this compound impaired cellular invasion (P = 0.038) .

Comparative Efficacy with Other Biguanides

This compound has been compared with other biguanides like metformin and phenformin regarding their anti-cancer properties:

| Compound | Cancer Type | IC50 Value | Mechanism of Action |

|---|---|---|---|

| This compound | Cervical Cancer | 236.2 μM | AMPK activation, ROS increase |

| Metformin | Cervical Cancer | Not specified | AMPK activation |

| Phenformin | Cervical Cancer | Not specified | AMPK activation |

| This compound | Osteosarcoma | 69.1 µM | AMPK activation |

This compound exhibited superior potency compared to metformin and phenformin in several studies .

Case Studies and Clinical Implications

Several preclinical studies have highlighted the efficacy of this compound in reducing tumor incidence:

- A study indicated that this compound significantly decreased spontaneous tumor incidence in rats by 49.5% over long-term treatment .

- Another investigation showed that postnatal treatment with this compound reduced malignant neurogenic tumor incidence in rats exposed to carcinogens .

These findings suggest that this compound may serve not only as a therapeutic agent but also as a preventive measure against certain cancers.

特性

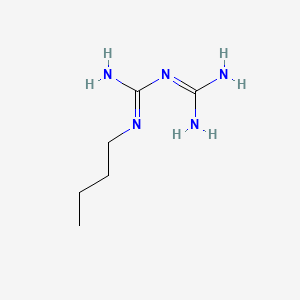

IUPAC Name |

2-butyl-1-(diaminomethylidene)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N5/c1-2-3-4-10-6(9)11-5(7)8/h2-4H2,1H3,(H6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEUMFJMFFMCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN=C(N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046420 | |

| Record name | Buformin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692-13-7 | |

| Record name | Buformin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=692-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buformin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buformin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04830 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Buformin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butylbiguanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUFORMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2115E9C7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。